molecular formula C6H9NOS B13609189 2-(Thiazol-4-yl)propan-2-ol

2-(Thiazol-4-yl)propan-2-ol

Cat. No.: B13609189
M. Wt: 143.21 g/mol
InChI Key: CRUOITCRZQYILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-4-yl)propan-2-ol is a heterocyclic compound that contains a thiazole ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-4-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions . Another method involves the reaction of 2-chloro-1-(thiazol-4-yl)ethanone with sodium borohydride in methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiazol-4-yl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 2-(Thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiazol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H9NOS/c1-6(2,8)5-3-9-4-7-5/h3-4,8H,1-2H3

InChI Key

CRUOITCRZQYILH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.